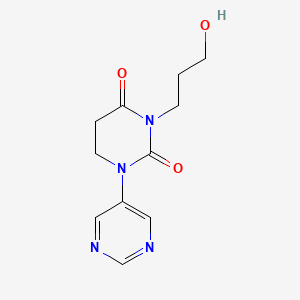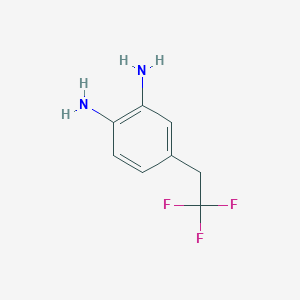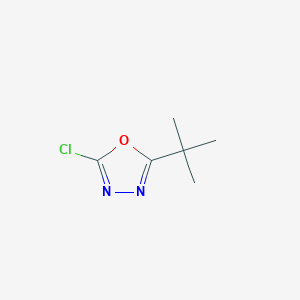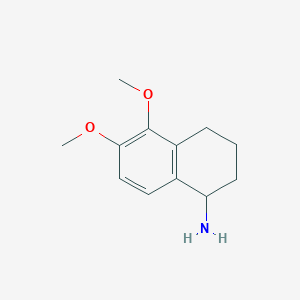![molecular formula C7H7ClN2O3 B13112674 4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one](/img/structure/B13112674.png)
4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one is a heterocyclic compound that features a unique dioxinopyridazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methyl substituents on the pyridazinone ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-dihydroxy-2-methyl-pyrimidine with a chlorinating agent, followed by cyclization to form the dioxinopyridazine core . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and biological activity.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones.
Scientific Research Applications
4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets. The chloro and methyl substituents on the pyridazinone ring can enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine: This compound shares a similar dioxinopyridazine core but lacks the chloro and methyl substituents.
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol: This compound has a similar structure but with different substituents and functional groups.
Uniqueness
The presence of both chloro and methyl substituents in 4-chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one makes it unique compared to other similar compounds
Properties
Molecular Formula |
C7H7ClN2O3 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
4-chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3-one |
InChI |
InChI=1S/C7H7ClN2O3/c1-10-7(11)4(8)5-6(9-10)13-3-2-12-5/h2-3H2,1H3 |
InChI Key |
OPSRTNRMANJJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C2C(=N1)OCCO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)




![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)








